Isoquinolin-8-yl trifluoromethanesulfonate
Overview
Description
Isoquinolin-8-yl trifluoromethanesulfonate is a chemical compound with the molecular formula C10H6F3NO3S and a molecular weight of 277.22 g/mol . It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is often used in organic synthesis and has various applications in scientific research.
Mechanism of Action
Target of action
Isoquinolines constitute an important class of natural alkaloids, demonstrating a wide range of biological activities . They are considered as important components of many biologically active products due to diverse structures and use as components of anti-cancer, anti-malarial and some other drugs .
Mode of action
Isoquinoline derivatives have been shown to interact with various biological targets, leading to a wide range of effects .
Biochemical pathways
Isoquinoline derivatives can affect multiple biochemical pathways depending on their specific structure and targets .
Result of action
Isoquinoline derivatives have been shown to have various effects at the molecular and cellular level, including anti-cancer and anti-malarial effects .
Biochemical Analysis
Biochemical Properties
Isoquinolin-8-yl trifluoromethanesulfonate plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with enzymes such as kinases and phosphatases, influencing their activity by acting as a substrate or inhibitor . The compound’s trifluoromethanesulfonate group is known for its ability to form strong covalent bonds with nucleophilic amino acid residues, thereby modifying the enzyme’s active site and altering its function .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving phosphorylation and dephosphorylation events . The compound can modulate gene expression by affecting transcription factors and other regulatory proteins . Additionally, it impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific amino acid residues in enzymes, forming covalent bonds that inhibit or activate the enzyme’s activity . This binding can lead to changes in the enzyme’s conformation, affecting its ability to catalyze biochemical reactions . This compound can also influence gene expression by interacting with transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity . At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes . The compound can affect the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux . These interactions can have downstream effects on cellular energy production, biosynthesis, and other metabolic functions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . The transport and distribution of this compound are critical for its biological activity and efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function . The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with specific biomolecules and its role in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoquinolin-8-yl trifluoromethanesulfonate can be synthesized through several methods. One common approach involves the reaction of isoquinoline with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction typically occurs at room temperature and yields the desired product with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield of the compound. The use of advanced purification techniques, such as chromatography, helps in obtaining the compound with the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Isoquinolin-8-yl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction Reactions: It can also undergo reduction reactions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. These reactions typically occur under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield isoquinoline derivatives with various functional groups, while oxidation and reduction reactions produce different oxidized or reduced forms of the compound.
Scientific Research Applications
Isoquinolin-8-yl trifluoromethanesulfonate has a wide range of applications in scientific research:
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound of isoquinolin-8-yl trifluoromethanesulfonate, used in the synthesis of various derivatives.
Trifluoromethanesulfonic Anhydride: A reagent used in the synthesis of this compound.
Isoquinolin-8-yl Methanesulfonate: A similar compound with a methanesulfonate group instead of a trifluoromethanesulfonate group.
Uniqueness
This compound is unique due to the presence of the trifluoromethanesulfonate group, which imparts high reactivity and stability to the compound. This makes it a valuable reagent in organic synthesis and various scientific applications.
Properties
IUPAC Name |
isoquinolin-8-yl trifluoromethanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO3S/c11-10(12,13)18(15,16)17-9-3-1-2-7-4-5-14-6-8(7)9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWALAZWDGYMEJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2)C(=C1)OS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901180056 | |
Record name | Methanesulfonic acid, 1,1,1-trifluoro-, 8-isoquinolinyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901180056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1086392-54-2 | |
Record name | Methanesulfonic acid, 1,1,1-trifluoro-, 8-isoquinolinyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1086392-54-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanesulfonic acid, 1,1,1-trifluoro-, 8-isoquinolinyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901180056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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